



Technical Support Center: Troubleshooting a Chemotaxis Assay with BMS-753426

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Compound of Interest		
Compound Name:	BMS-753426	
Cat. No.:	B15606330	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **BMS-753426** in chemotaxis assays. The information is tailored for scientists and professionals in drug development engaged in studying cell migration.

Frequently Asked Questions (FAQs)

Q1: What is BMS-753426 and what is its primary mechanism of action?

A1: **BMS-753426** is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is crucial for the directional migration of monocytes and other immune cells towards inflammatory sites. By inhibiting this binding, **BMS-753426** effectively reduces or prevents the chemotactic response of CCR2-expressing cells to a CCL2 gradient.

Q2: Which cell types are suitable for a chemotaxis assay with BMS-753426?

A2: Cell types that endogenously express CCR2 are suitable for these assays. This includes human peripheral blood mononuclear cells (hPBMCs), monocytic cell lines such as THP-1, and primary monocytes.[2] It is crucial to confirm CCR2 expression on your target cells before initiating a chemotaxis experiment.

Q3: What is the typical potency of BMS-753426 in a chemotaxis assay?







A3: **BMS-753426** is a highly potent inhibitor of chemotaxis. It has been shown to inhibit the chemotaxis of human peripheral blood mononuclear cells (hPBMCs) induced by 10 nM MCP-1 with an IC50 of 0.8 nM.[2]

Q4: How selective is BMS-753426 for CCR2?

A4: **BMS-753426** exhibits good selectivity for CCR2 over other chemokine receptors. For instance, it has a binding affinity (IC50) of 2.7 nM for CCR2, while its affinity for CCR5 is significantly lower, with a reported IC50 of 83 nM.[1][2] This represents an approximately 30-fold selectivity for CCR2 over CCR5.[1]

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo potency data for BMS-753426.



Parameter	Description	Value	Cell Type/Model	Reference
Chemotaxis Inhibition IC50	Concentration of BMS-753426 that inhibits 50% of hPBMC chemotaxis induced by 10 nM MCP-1.	0.8 nM	Human PBMCs	[2]
CCR2 Binding Affinity IC50	Concentration of BMS-753426 that displaces 50% of the radioligand from the CCR2 receptor.	2.7 nM	Not specified	[1]
CCR5 Binding Affinity IC50	Concentration of BMS-753426 that displaces 50% of the radioligand from the CCR5 receptor.	83 nM	Not specified	[2]
In Vivo Efficacy EC50	Effective concentration of BMS-753426 that inhibits 50% of monocyte/macro phage influx in hCCR2 knock-in mice.	3.9 nM	hCCR2 knock-in mice	[2]

Signaling Pathway and Experimental Workflow

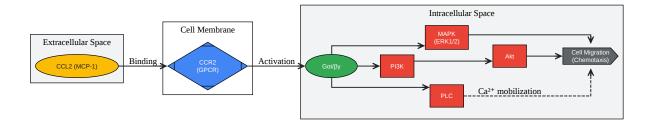


Troubleshooting & Optimization

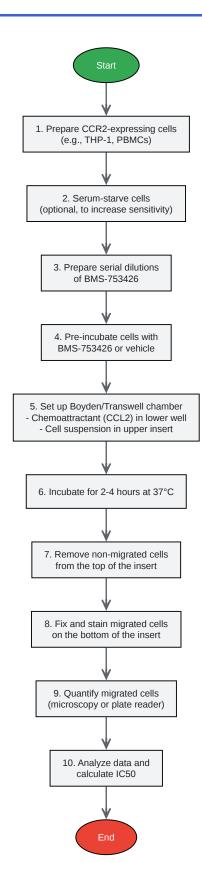
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To aid in experimental design and data interpretation, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for a chemotaxis assay.









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References

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- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
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